Methanone, [4-(3,5-dimethoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-
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Overview
Description
Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- is a complex organic compound with a unique structure that combines a piperazine ring, an isoxazole ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methanone, bis(2,4-dihydroxyphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
- 3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone .
Uniqueness
Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
[4-(3,5-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C23H25N3O4/c1-16-21(22(24-30-16)17-7-5-4-6-8-17)23(27)26-11-9-25(10-12-26)18-13-19(28-2)15-20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3 |
InChI Key |
GFHYHAMWWWMKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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